molecular formula C12H18N2O2 B14741074 2-Amino-N,N-diethyl-3-methoxybenzamide CAS No. 5081-22-1

2-Amino-N,N-diethyl-3-methoxybenzamide

Katalognummer: B14741074
CAS-Nummer: 5081-22-1
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: BIXROOGXQSNYSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N,N-diethyl-3-methoxybenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of an amino group, two ethyl groups, and a methoxy group attached to the benzamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-diethyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with diethylamine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include thionyl chloride, which is used to convert the carboxylic acid to an acyl chloride, followed by reaction with diethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper-based metal-organic frameworks, has been reported to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N,N-diethyl-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-Amino-N,N-diethyl-3-hydroxybenzamide.

Wissenschaftliche Forschungsanwendungen

2-Amino-N,N-diethyl-3-methoxybenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-N,N-diethyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-N,N-diethyl-3-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, diethyl groups, and a methoxy group makes it versatile for various applications in research and industry.

Eigenschaften

CAS-Nummer

5081-22-1

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-amino-N,N-diethyl-3-methoxybenzamide

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)9-7-6-8-10(16-3)11(9)13/h6-8H,4-5,13H2,1-3H3

InChI-Schlüssel

BIXROOGXQSNYSM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.